2-Isocyanoadipic acid dimethyl ester
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Overview
Description
2-Isocyanoadipic acid dimethyl ester is an organic compound with the molecular formula C9H13NO4 and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of an isocyanate group and two ester groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanoadipic acid dimethyl ester typically involves the esterification of 2-isocyanoadipic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Isocyanoadipic acid dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form 2-isocyanoadipic acid and methanol.
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Amines or alcohols under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Isocyanoadipic acid and methanol.
Nucleophilic Substitution: Urea derivatives.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-Isocyanoadipic acid dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving isocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of urea-based pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its reactive isocyanate group
Mechanism of Action
The mechanism of action of 2-Isocyanoadipic acid dimethyl ester involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of urea derivatives. The ester groups can also undergo hydrolysis, releasing methanol and forming carboxylic acids. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: Similar ester structure but lacks the isocyanate group.
Dimethyl malonate: Contains two ester groups but has a different carbon backbone.
Dimethyl succinate: Similar ester structure but with a shorter carbon chain.
Uniqueness
2-Isocyanoadipic acid dimethyl ester is unique due to the presence of both isocyanate and ester groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
730964-74-6 |
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Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
dimethyl 2-isocyanohexanedioate |
InChI |
InChI=1S/C9H13NO4/c1-10-7(9(12)14-3)5-4-6-8(11)13-2/h7H,4-6H2,2-3H3 |
InChI Key |
QVCXUPFOTQKMFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(C(=O)OC)[N+]#[C-] |
Origin of Product |
United States |
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